
1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives and phenylethoxyphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Análisis De Reacciones Químicas
1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions . Major products formed from these reactions include different anthraquinone derivatives with varying functional groups .
Aplicaciones Científicas De Investigación
1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone involves its interaction with molecular targets and pathways in biological systems. It can interact with enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect oxidative stress and cellular signaling pathways .
Comparación Con Compuestos Similares
1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone can be compared with other anthraquinone derivatives, such as:
1-Amino-4-hydroxy-2-phenoxyanthraquinone: Similar in structure but lacks the phenylethoxy group.
1-Amino-4-hydroxy-2-(4-methoxyphenoxy)anthraquinone: Contains a methoxy group instead of the phenylethoxy group.
1-Amino-4-hydroxy-2-(4-ethoxyphenoxy)anthraquinone: Contains an ethoxy group instead of the phenylethoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
55154-34-2 |
|---|---|
Fórmula molecular |
C28H21NO5 |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2-[4-(2-phenylethoxy)phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C28H21NO5/c29-26-23(16-22(30)24-25(26)28(32)21-9-5-4-8-20(21)27(24)31)34-19-12-10-18(11-13-19)33-15-14-17-6-2-1-3-7-17/h1-13,16,30H,14-15,29H2 |
Clave InChI |
DMJUTUHSGONXGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11927669.png)

![N-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B11927675.png)
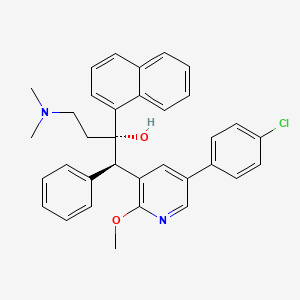
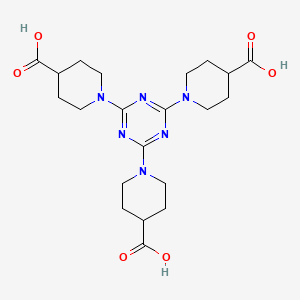
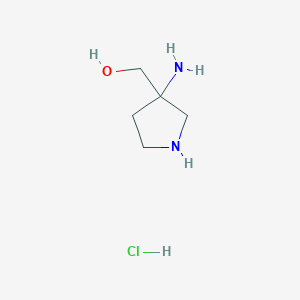
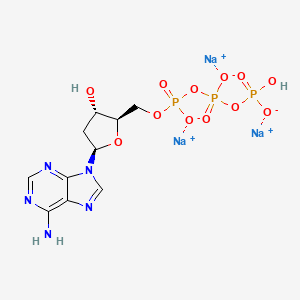


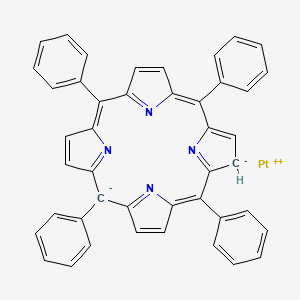
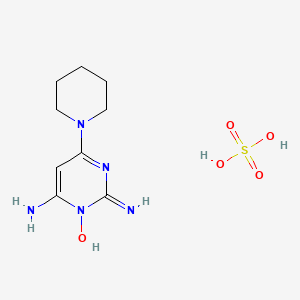

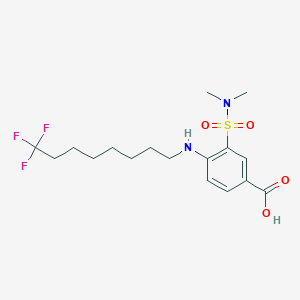
![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)
